Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate
Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate
CAS Number: 105655-17-2
This technical guide provides an in-depth overview of Methyl 4-amino-3-bromo-5-nitrobenzoate, catering to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Methyl 4-amino-3-bromo-5-nitrobenzoate is a substituted aromatic compound with the molecular formula C₈H₇BrN₂O₄.[1] Its chemical structure consists of a benzene ring substituted with a methyl ester, an amino group, a bromine atom, and a nitro group.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 105655-17-2 | [1][2] |
| Molecular Formula | C₈H₇BrN₂O₄ | [1] |
| Molecular Weight | 275.06 g/mol | [1] |
| IUPAC Name | methyl 4-amino-3-bromo-5-nitrobenzoate | [1] |
| Appearance | Yellow crystals or powder | |
| Melting Point | 103.0-113.0 °C | |
| Purity | ≥96.0% (by GC) | |
| Solubility | Data not available | |
| Storage Conditions | 2-8°C, in a dark, dry, and sealed environment |
Synthesis
The primary route for the synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4-amino-3-bromo-5-nitrobenzoic acid.[3][4] This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is adapted from the well-established Fischer esterification method for similar aromatic carboxylic acids.[3][4]
Materials:
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4-amino-3-bromo-5-nitrobenzoic acid
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Anhydrous Methanol (CH₃OH)
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Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate
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Distilled water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-bromo-5-nitrobenzoic acid in an excess of anhydrous methanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring. The addition should be done cautiously as the reaction can be exothermic.
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Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are then combined.
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Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude Methyl 4-amino-3-bromo-5-nitrobenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow crystalline solid.
Potential Applications in Drug Development
While direct evidence for the biological activity of Methyl 4-amino-3-bromo-5-nitrobenzoate is limited in publicly available literature, the chemical class of nitrobenzoate derivatives has shown significant promise in medicinal chemistry. Related compounds have been investigated for their potential as antifungal and anti-cancer agents.[5] The presence of reactive functional groups on the aromatic ring makes this compound a versatile intermediate for the synthesis of more complex molecules.
The logical workflow for investigating the potential of this compound in a drug discovery program is outlined below.
Safety and Handling
Conclusion
Methyl 4-amino-3-bromo-5-nitrobenzoate is a chemical compound with potential as a building block in the synthesis of biologically active molecules. Its synthesis can be achieved through standard organic chemistry reactions like Fischer esterification. While its direct biological activity is not yet extensively documented, the known activities of related nitrobenzoate compounds suggest that it could be a valuable starting point for the development of new therapeutic agents, particularly in the areas of antifungal and anticancer research. Further investigation into its biological properties is warranted.
References
- 1. Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-bromo-5-nitro-benzoic acid methyl ester [cymitquimica.com]
- 3. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Dialnet [dialnet.unirioja.es]
- 4. research.bond.edu.au [research.bond.edu.au]
- 5. researchgate.net [researchgate.net]


